molecular formula C7H6Cl2N2O2S B1442265 (2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride CAS No. 1332528-63-8

(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride

Cat. No.: B1442265
CAS No.: 1332528-63-8
M. Wt: 253.11 g/mol
InChI Key: QVGCQLLNCOJGBR-UHFFFAOYSA-N
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Description

“(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is solid in form . Its linear formula is C7H6O2N2Cl2S1 .


Molecular Structure Analysis

The molecular formula of this compound is C7H6Cl2N2O2S . Its average mass is 253.106 Da and its monoisotopic mass is 251.952698 Da .


Physical and Chemical Properties Analysis

This compound is solid in form . Its linear formula is C7H6O2N2Cl2S1 . The average mass of this compound is 253.106 Da and its monoisotopic mass is 251.952698 Da .

Scientific Research Applications

Organic Acids in Scientific Research

The scientific community has explored the roles of various organic acids in different applications, notably in acidizing operations for enhancing oil and gas extraction. Organic acids such as formic, acetic, citric, and lactic acids are utilized due to their less corrosive nature and effectiveness in removing formation damage in both carbonate and sandstone formations. These acids are employed to dissolve drilling mud filter cakes and as iron sequestering agents, showcasing their broad utility in industrial applications beyond the pharmaceutical context (Alhamad et al., 2020).

Corrosion Inhibition

Organic inhibitors, including those with acidic properties, play a critical role in protecting metals from corrosion in acidic solutions, relevant in industrial cleaning and maintenance. The presence of heteroatoms (O, S, N, P) and π-electrons in organic molecules contribute significantly to their efficacy as corrosion inhibitors, showcasing the intersection of chemistry and material science in addressing practical challenges (Goyal et al., 2018).

Environmental Impact and Toxicology

The environmental fate and toxicology of compounds used in agricultural practices, such as herbicides, have been extensively studied. For instance, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), while not the same as the compound , has been scrutinized for its impact on ecosystems and human health. Research in this area emphasizes the importance of understanding the ecological and health-related consequences of chemical use, which is crucial for compounds with potential environmental exposure (Islam et al., 2017).

Safety and Hazards

This compound has been classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with care to avoid eye irritation and skin sensitization .

Properties

IUPAC Name

2-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S.ClH/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5;/h2-3H,1H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGCQLLNCOJGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Cl)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332528-63-8
Record name Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332528-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride
Reactant of Route 2
(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride
Reactant of Route 3
(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride
Reactant of Route 4
(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride
Reactant of Route 5
(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride
Reactant of Route 6
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(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride

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